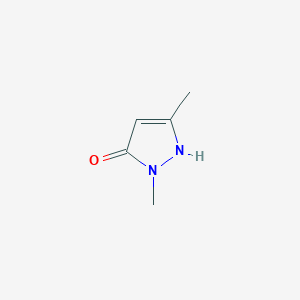
1,3-dimethyl-1H-pyrazol-5-ol
Vue d'ensemble
Description
1,3-Dimethyl-1H-pyrazol-5-ol is a heterocyclic compound with the molecular formula C5H8N2O. It is characterized by a five-membered ring structure containing two nitrogen atoms and one oxygen atom.
Mécanisme D'action
Target of Action
1,3-Dimethyl-1H-pyrazol-5-ol is a pyrazole derivative, a class of compounds known for their diverse pharmacological effects Related pyrazole derivatives have shown potent antileishmanial and antimalarial activities , suggesting that this compound may also target similar biological systems.
Mode of Action
It is known that pyrazole derivatives can interact with their targets in various ways, influencing their function and leading to changes at the cellular level
Biochemical Pathways
Related pyrazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways
Result of Action
Related pyrazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may induce various molecular and cellular changes
Action Environment
The action of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other substances. These factors can affect the stability, efficacy, and overall action of the compound
Analyse Biochimique
Biochemical Properties
1,3-Dimethyl-1H-pyrazol-5-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acetylcholinesterase, an enzyme that hydrolyzes acetylcholine in the cholinergic nervous system . This interaction can lead to changes in enzyme activity, affecting normal nerve impulse transmission. Additionally, this compound has been reported to exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in certain cancer cell lines by activating p53-mediated pathways . Moreover, its antioxidant properties help protect cells from oxidative damage, thereby maintaining cellular integrity and function .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with acetylcholinesterase results in the inhibition of the enzyme’s activity . Additionally, this compound can modulate gene expression by influencing transcription factors and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained antioxidant effects and protection against oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antioxidant activity and neuroprotection . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound undergoes biotransformation, leading to the formation of metabolites that may retain or alter its biological activity . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported across cell membranes by specific transporters, affecting its bioavailability and therapeutic efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and the modulation of cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-1H-pyrazol-5-ol can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with methylhydrazine in the presence of ethanol. The reaction mixture is refluxed for one hour, followed by the removal of ethanol and drying to obtain the product with a high yield .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves the same basic principles as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different pyrazole-based compounds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrazole-3,5-diones, while substitution reactions can yield various alkylated or halogenated pyrazoles .
Applications De Recherche Scientifique
1,3-Dimethyl-1H-pyrazol-5-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyl-1H-pyrazole: Similar in structure but lacks the hydroxyl group at the 5-position.
5-Amino-1,3-dimethylpyrazole: Contains an amino group instead of a hydroxyl group at the 5-position.
2,5-Dimethyl-1H-pyrazol-3-one: Similar structure with a ketone group at the 3-position
Uniqueness
1,3-Dimethyl-1H-pyrazol-5-ol is unique due to the presence of the hydroxyl group at the 5-position, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable intermediate in various synthetic and biological applications .
Propriétés
IUPAC Name |
2,5-dimethyl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-4-3-5(8)7(2)6-4/h3,6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPVQFCUIAKFLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377598 | |
| Record name | 1,3-dimethyl-1H-pyrazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5203-77-0 | |
| Record name | 1,3-dimethyl-1H-pyrazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethyl-1H-pyrazol-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 1,3-dimethyl-1H-pyrazol-5-ol derivatives influence their antipsychotic activity?
A1: The research by [Chenard et al. (1993)][1] highlights a crucial aspect of Structure-Activity Relationship (SAR) for these compounds. The study found that maximal antipsychotic-like activity was observed in derivatives possessing methyl groups at the 1 and 3 positions of the pyrazole ring. Additionally, a 3-chloro substituent on the phenyl ring significantly contributed to the observed activity. Notably, substituting the hydrogen atom of the imine moiety resulted in a decrease or complete loss of activity. This suggests that these specific structural features are crucial for the interaction of these compounds with their biological targets and, consequently, their antipsychotic effects. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






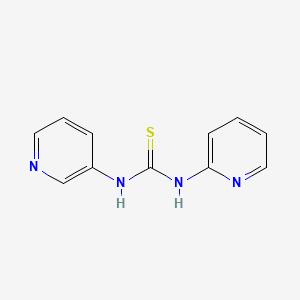

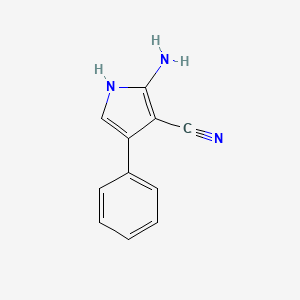
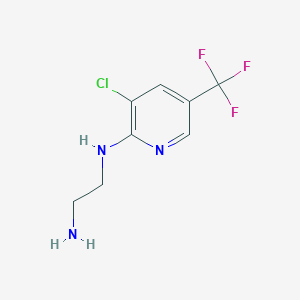
![7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1304464.png)
![7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1304466.png)
![1-[2-Oxo-2-(thiophen-2-yl)ethyl]pyridin-1-ium iodide](/img/structure/B1304474.png)

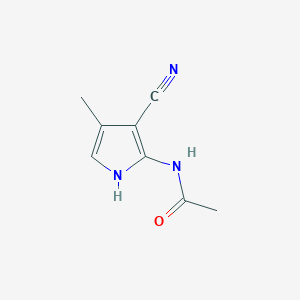
![4-{[(E)-(3-nitrophenyl)methylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1304509.png)
